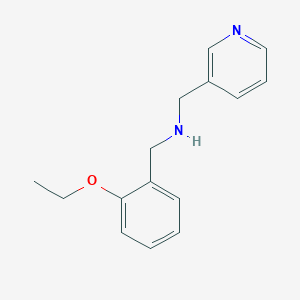

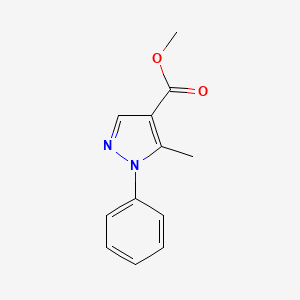

Ethyl 4-amino-3-(1-naphthyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

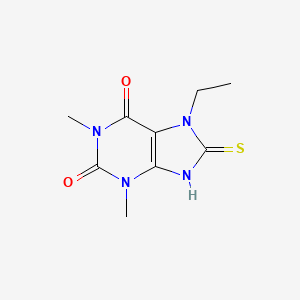

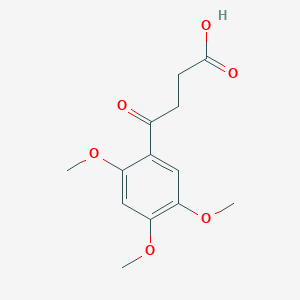

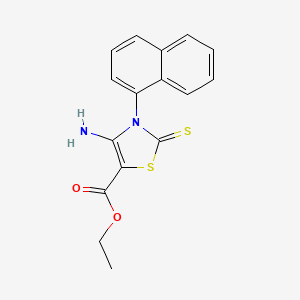

Ethyl 4-amino-3-(1-naphthyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of ethyl 4-amino-3-(1-naphthyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate and related analogs typically involves the reaction of appropriate amines with carbon disulfide and other reagents to form the thiazole ring. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for antitumor activity, with some showing promising results against various human tumor cell lines . Another study describes the facile one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific substituents on the thiazole ring, such as the naphthyl group in the compound of interest, can significantly influence the chemical and biological properties of these molecules. Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, ethyl 5-amino-3-phenylpyrazole-4-carboxylate, a compound with a similar structure, can be diazotized and coupled with different reagents to afford a variety of products . Similarly, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into different substituted thiazolo[5,4-c]pyridine-7-carboxylates have been reported, demonstrating the reactivity of the thiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in medicinal chemistry. The biological activities of these compounds, such as antitumor, antibacterial, and antifungal activities, are also crucial aspects of their chemical properties. For instance, a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives exhibited significant in vitro antibacterial and antifungal activities .

Scientific Research Applications

Chemical Compounds and Their Applications

Biomarkers for Tobacco Exposure and Cancer Research

- Carcinogens and their metabolites, including aromatic amines and heterocyclic aromatic amines, have been quantified in human urine to investigate tobacco use and cancer risk. These biomarkers are critical for understanding carcinogen exposure, metabolism, and potential pathways to cancer, highlighting the importance of detecting specific chemical metabolites in biomedical research (Hecht, 2002).

Plastic Scintillators and Luminescent Materials

- Research into plastic scintillators based on polymethyl methacrylate shows that various luminescent dyes, including those structurally similar to the naphthalene derivatives, can significantly impact the scintillation efficiency, optical transparency, and stability of the materials. This is critical for developing advanced materials in radiation detection (Salimgareeva & Kolesov, 2005).

Biological Potential of Thiazolidinone Derivatives

- The synthesis and functional analysis of 1,3-thiazolidin-4-one and its analogues demonstrate significant pharmacological importance. These compounds have been found in commercial pharmaceuticals and exhibit potential activities against various diseases, which may inspire further research into related thiazole derivatives for medicinal chemistry applications (Santos, Jones Jr., & Silva, 2018).

Synthesis and Transformation of Phosphorylated Derivatives

- Research on 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, outlines their chemical and biological properties. This includes methods of synthesis and potential insectoacaricidal, anti-blastic, and other biological activities, highlighting the diverse applications of synthesized chemical compounds in biological and pharmaceutical fields (Abdurakhmanova et al., 2018).

properties

IUPAC Name |

ethyl 4-amino-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-2-20-15(19)13-14(17)18(16(21)22-13)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJXFVMBPNLMQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144204 |

Source

|

| Record name | Ethyl 4-amino-2,3-dihydro-3-(1-naphthalenyl)-2-thioxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-(1-naphthyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

CAS RN |

312922-33-1 |

Source

|

| Record name | Ethyl 4-amino-2,3-dihydro-3-(1-naphthalenyl)-2-thioxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312922-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-2,3-dihydro-3-(1-naphthalenyl)-2-thioxo-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)